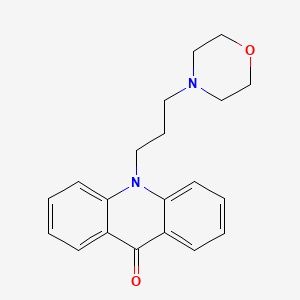
10-(3-Morpholinopropyl)acridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3-Morpholinopropyl)acridin-9(10H)-one is a chemical compound with the molecular formula C20H23N3O It is known for its unique structure, which includes an acridine core linked to a morpholine ring via a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Morpholinopropyl)acridin-9(10H)-one typically involves the reaction of acridine derivatives with morpholine and propylating agents. One common method includes the following steps:
Starting Material: Acridine-9(10H)-one is used as the starting material.
Propylation: The acridine-9(10H)-one is reacted with a propylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Morpholine Addition: The resulting propylated acridine is then reacted with morpholine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
10-(3-Morpholinopropyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of acridine-9-carboxylic acid derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
10-(3-Morpholinopropyl)acridin-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: Utilized in the development of dyes and pigments.
作用机制
The mechanism of action of 10-(3-Morpholinopropyl)acridin-9(10H)-one involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s interaction with DNA is facilitated by its planar acridine core, which can slide between the base pairs of the DNA helix.
相似化合物的比较
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
10-(3-Morpholinopropyl)acridin-9(10H)-one is unique due to its specific structural features, including the morpholine ring and propyl chain, which confer distinct chemical and biological properties
属性
分子式 |
C20H22N2O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
10-(3-morpholin-4-ylpropyl)acridin-9-one |
InChI |
InChI=1S/C20H22N2O2/c23-20-16-6-1-3-8-18(16)22(19-9-4-2-7-17(19)20)11-5-10-21-12-14-24-15-13-21/h1-4,6-9H,5,10-15H2 |
InChI 键 |
OROKSTPFWUDDQV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















